Lipophilicity (XLogP3) Head-to-Head Comparison: Trifluoroethyl vs. Unsubstituted, N-Ethyl, and N-Difluoroethyl Oxan-4-amines
N-(2,2,2-trifluoroethyl)oxan-4-amine exhibits an XLogP3 of 1.3, representing a substantial increase in computed lipophilicity over the unsubstituted parent oxan-4-amine (XLogP3 = −0.3), the N-ethyl analog (XLogP3 = 0.6), and the N-(2,2-difluoroethyl) analog (XLogP3 = 1.1), all values obtained from the same PubChem computational pipeline [1][2][3][4]. The stepwise increase tracks with the degree of fluorination: ΔXLogP3 = +1.6 (vs. unsubstituted), +0.7 (vs. N-ethyl), and +0.2 (vs. N-difluoroethyl). This trend is consistent with the well-established lipophilicity-enhancing effect of the CF₃ group in medicinal chemistry [5].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 (PubChem, Cactvs XLogP3 3.0) |
| Comparator Or Baseline | oxan-4-amine: XLogP3 = −0.3; N-ethyl-oxan-4-amine: XLogP3 = 0.6; N-(2,2-difluoroethyl)oxan-4-amine: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +1.6 (vs. unsubstituted); +0.7 (vs. N-ethyl); +0.2 (vs. N-difluoroethyl) |
| Conditions | PubChem computed descriptors (Cactvs XLogP3 3.0 algorithm); all values retrieved 2026-04-24 |
Why This Matters
A 1.6 log unit increase in XLogP3 corresponds to an approximately 40-fold increase in theoretical partition coefficient, which can be decisive for membrane permeability, blood-brain barrier penetration, or target binding in lipophilic pockets—directly impacting compound selection for CNS or intracellular target programs.
- [1] PubChem. Compound Summary for CID 43608311, N-(2,2,2-trifluoroethyl)oxan-4-amine. XLogP3 = 1.3. https://pubchem.ncbi.nlm.nih.gov/compound/43608311 (accessed 2026-04-24). View Source
- [2] PubChem. Compound Summary for CID 419223, 4-Aminotetrahydropyran (oxan-4-amine). XLogP3 = −0.3. https://pubchem.ncbi.nlm.nih.gov/compound/419223 (accessed 2026-04-24). View Source
- [3] PubChem. Compound Summary for CID 10964527, N-ethyltetrahydro-2H-pyran-4-amine. XLogP3 = 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/10964527 (accessed 2026-04-24). View Source
- [4] PubChem. Compound Summary for CID 60921635, N-(2,2-difluoroethyl)oxan-4-amine. XLogP3 = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/60921635 (accessed 2026-04-24). View Source
- [5] Landry, M. L.; Crawford, J. J. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Med. Chem. Lett. 2020, 11 (1), 72–76. View Source
